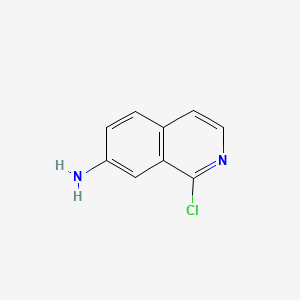

1-Chloroisoquinolin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

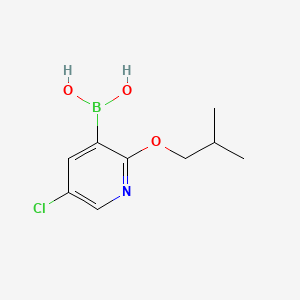

1-Chloroisoquinolin-7-amine is a heterocyclic organic compound . It has a molecular weight of 178.62 . The IUPAC name for this compound is 1-chloro-7-isoquinolinamine .

Synthesis Analysis

The synthesis of isoquinoline compounds, such as this compound, has been a subject of numerous studies . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller and Conrad–Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7ClN2/c10-9-8-5-7 (11)2-1-6 (8)3-4-12-9/h1-5H,11H2 .Chemical Reactions Analysis

Amines, such as this compound, can undergo a variety of reactions. The most general reactions of amines include alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .科学的研究の応用

Antimalarial and Anticancer Repurposing Efforts Chloroquine and its derivatives, sharing a structural motif with 1-Chloroisoquinolin-7-amine, have been extensively studied for their antimalarial effects. Recent research efforts have focused on repurposing these compounds for the treatment of various non-infectious diseases, including cancer. These compounds' unique biochemical properties have inspired novel therapeutic applications beyond their initial use against malaria. Research highlights the potential of these compounds in anticancer combination chemotherapy, indicating the structural analogs of this compound might exhibit similar multifaceted applications (Njaria, Okombo, Njuguna, & Chibale, 2015).

Neuroprotective and Antidepressant Properties Studies on tetrahydroisoquinoline derivatives, related to the isoquinoline structure of this compound, have demonstrated significant neuroprotective and antidepressant-like activities. These findings suggest the potential of this compound and its derivatives in developing treatments for neurodegenerative diseases and mood disorders. The exploration of these compounds in animal models of central nervous system disorders has revealed their considerable potential as therapeutic agents, opening avenues for further investigation into similar compounds (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

Immunomodulatory and Antitumoral Applications The immunomodulatory and antitumoral activities of imiquimod, another compound structurally related to this compound, underscore the potential utility of isoquinoline derivatives in treating cutaneous diseases and neoplasms. Imiquimod's ability to induce cytokine production and stimulate an immune response against various skin disorders and neoplasms suggests that compounds like this compound could be developed into topical agents with significant therapeutic benefits (Syed, 2001).

Advanced Oxidation Processes for Degradation of Hazardous Compounds Research into the degradation of nitrogen-containing hazardous compounds, including those with isoquinoline structures, using advanced oxidation processes (AOPs), highlights the environmental applications of these compounds. AOPs have been effective in mineralizing resistant nitrogen-containing compounds, indicating the relevance of this compound and its derivatives in developing efficient treatment schemes for degrading pollutants in water and soil environments (Bhat & Gogate, 2021).

特性

IUPAC Name |

1-chloroisoquinolin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-8-5-7(11)2-1-6(8)3-4-12-9/h1-5H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZOHRRUGZFEWGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701306927 |

Source

|

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374651-74-7 |

Source

|

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Isoquinolinamine, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701306927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)

![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)

![5'-Bromospiro[cyclopropane-1,3'-indoline]](/img/structure/B596538.png)

![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)

![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)